molecular formula C15H12N6S B2475120 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1351644-20-6

2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2475120
CAS RN: 1351644-20-6
M. Wt: 308.36
InChI Key: KELIZGYFCUQMIH-UHFFFAOYSA-N
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Description

2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields.

Scientific Research Applications

Plant Growth Stimulation

The synthesized derivatives of this compound have demonstrated a pronounced stimulating effect on plant growth . Researchers have explored its potential as a growth regulator, which could be valuable in agriculture and horticulture.

Biological Activity

The parent compound, pyrazolylpyridazine, belongs to an interesting non-fused biheterocyclic system. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects . Investigating the specific mechanisms and targets of these derivatives could lead to novel therapeutic applications.

Chemical Plant Protection

Compounds based on pyrazole and pyridazine scaffolds have been synthesized for use in agriculture as insecticides, fungicides, and herbicides . Further exploration of this compound’s pesticidal properties may contribute to sustainable crop protection.

Catalysis and Organic Synthesis

Recent research has described a Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a versatile route to either C–H alkenylation products or indazole derivatives. Such transformations are valuable in synthetic chemistry.

Antiparasitic Activity

Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain derivatives of this compound . Specifically, compound 13 exhibited favorable binding patterns in the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development.

Medicinal Chemistry

Exploring the structure-activity relationships of this compound and its derivatives could lead to novel drug candidates. Researchers have synthesized and evaluated imidazole-containing compounds for their therapeutic potential . Investigating their interactions with biological targets may yield promising leads.

properties

IUPAC Name

2-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-2-8-20-10-12(17-13(20)4-1)11-22-15-6-5-14(18-19-15)21-9-3-7-16-21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIZGYFCUQMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

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